

Technical Master Guide: 4-(2-Hydroxyethoxy)phenyl Methyl Ketone

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Compound of Interest

Compound Name:	1-(4-(2-Hydroxyethoxy)phenyl)ethanone
CAS No.:	31769-45-6
Cat. No.:	B1598247

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CAS No: 56078-09-2 Synonyms: 1-[4-(2-Hydroxyethoxy)phenyl]ethanone; 4'-(2-Hydroxyethoxy)acetophenone; HEA.

Executive Summary: The "Biocompatible Linker" Precursor

4-(2-Hydroxyethoxy)phenyl methyl ketone is a critical aromatic intermediate bridging the gap between simple phenolics and complex, biocompatible photoinitiators. While often overshadowed by its downstream derivative, Irgacure 2959 (a gold standard for cell-encapsulation hydrogels), this molecule serves as the primary scaffold for introducing hydrophilic ethylene glycol moieties into hydrophobic aromatic systems.

For the drug development professional, this compound represents a "pegylated" phenol equivalent—a versatile building block for increasing the water solubility of lipophilic pharmacophores or serving as a robust linker in antibody-drug conjugates (ADCs).

Chemical Identity & Physical Profile

Unlike standard acetophenones, the 4-ethoxy substitution significantly alters the thermodynamic profile, raising the melting point and increasing polarity.

Property	Specification	Technical Insight
Molecular Formula	C ₁₀ H ₁₂ O ₃	Balanced amphiphilic structure.
Molecular Weight	196.20 g/mol	Ideal fragment size (<200 Da) for fragment-based drug design.
CAS Number	56078-09-2	Distinct from Irgacure 2959 (CAS 106797-53-9).
Appearance	White to off-white crystalline powder	Yellowing indicates oxidation or phenolic impurities.
Melting Point	88 – 90 °C	Sharp melt indicates high purity; broadens significantly with moisture.
Solubility	Soluble in MeOH, EtOH, DMSO; Sparingly soluble in H ₂ O	The hydroxyethoxy tail provides unique solubility in polar organic solvents compared to the parent 4-HAP.

Risk Assessment & Safety Architecture (GHS)

This compound exhibits a safety profile typical of alkyl-aryl ethers but requires specific attention to mucosal irritation. The following assessment synthesizes data from structural analogs (4'-hydroxyacetophenone) and direct chemical behavior.

GHS Classification

- Skin Corrosion/Irritation: Category 2 (H315)
- Serious Eye Damage/Eye Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - Respiratory Irritation)

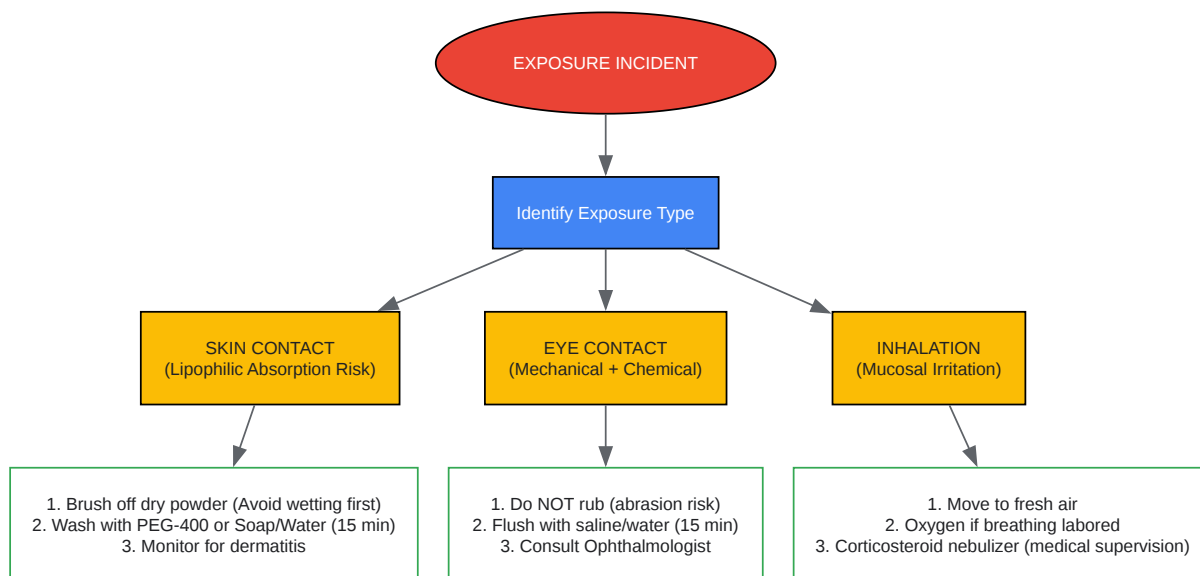
- Aquatic Toxicity: Chronic Category 3 (H412) – Inferred from lipophilicity and phenolic degradation pathways.

Mechanistic Safety Analysis

- The Irritation Cascade: The ketone moiety is reactive toward nucleophilic residues in proteins (lysine/cysteine), potentially causing contact dermatitis upon prolonged exposure. The ethylene glycol chain facilitates skin permeation compared to unsubstituted acetophenones.
- Ocular Risk: As a crystalline solid, the dust presents a mechanical abrasion risk combined with chemical irritation. Upon contact with tear fluid, the localized high concentration can cause severe conjunctival redness.

Emergency Response Architecture

This decision logic ensures rapid mitigation of exposure, prioritizing the prevention of systemic absorption via the transdermal route.



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Figure 1: Emergency Response Logic Flow. Note the specific instruction to brush off dry powder before wetting to prevent creating a concentrated irritant solution on the skin.

Handling & Storage Protocol: The "Dry-Chain" System

To maintain the integrity of the hydroxyethoxy side chain (which is susceptible to slow oxidation) and prevent caking, a "Dry-Chain" storage protocol is required.

- **Hygroscopic Management:** The terminal hydroxyl group makes the solid slightly hygroscopic. Store in tight, light-resistant containers.
- **Headspace Inerting:** Flush containers with Nitrogen (N₂) or Argon after opening. Oxygen can slowly oxidize the ether linkage to a peroxide over months, creating safety hazards during downstream heating.
- **Temperature Control:** Store at 2–8°C for long-term reference standards; Room Temperature (20–25°C) is acceptable for active synthesis stocks if used within 30 days.

Synthetic Utility & Researcher's Guide

For the synthetic chemist, this molecule is a gateway. It is most commonly synthesized via the alkylation of 4-hydroxyacetophenone.

A. Synthesis: The Green Carbonate Route

Avoid the hazardous Williamson ether synthesis using 2-chloroethanol. The modern, "green" approach uses Ethylene Carbonate.

- **Reagents:** 4-Hydroxyacetophenone (1.0 eq), Ethylene Carbonate (1.2 eq), K₂CO₃ (0.05 eq, catalyst).
- **Solvent:** DMF or Toluene (reflux).

- Mechanism: The phenoxide attacks the carbonate carbonyl, followed by decarboxylation to yield the hydroxyethyl ether.
- Safety Note: This route avoids generating genotoxic alkyl halides.

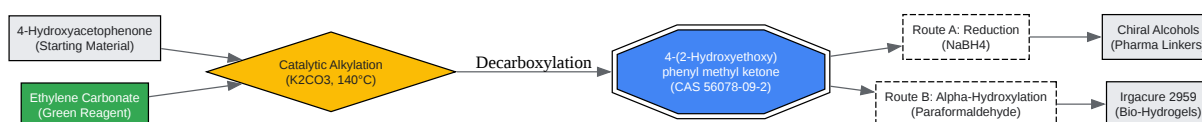
B. Downstream Application: Photoinitiator Synthesis

The most common industrial use is the conversion to Irgacure 2959.

- Alpha-Hydroxylation: Reaction with paraformaldehyde in base.
- Outcome: The acetyl group is converted to a 2-hydroxy-1-propanone moiety.
- Significance: This specific derivative is one of the few photoinitiators cytocompatible enough for encapsulating live cells in hydrogels (e.g., PEGDA hydrogels).

C. Experimental Workflow Visualization

The following diagram maps the synthesis and downstream utility, highlighting critical control points (CCPs).



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Figure 2: Synthetic Pathway & Utility. The central node (Blue) represents the target molecule of this guide.

References

- National Center for Advancing Translational Sciences (NCATS). 1-[4-(2-hydroxyethoxy)phenyl]ethanone Compound Summary. Inxight Drugs.[1] Available at: [\[Link\]](#)

- PubChem.Compound Summary: 4-(2-Hydroxyethoxy)phenyl methyl ketone. National Library of Medicine. Available at: [\[Link\]](#)

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Sources

- 1. Piceol - Wikipedia [\[en.wikipedia.org\]](https://en.wikipedia.org)
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